N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-[1-(2,6-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a triazole ring, a pyrazole ring, and multiple halogen substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2,6-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps, starting with the preparation of the triazole and pyrazole intermediates. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound. The pyrazole ring is typically formed via a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(2,6-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzyl derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N~4~-[1-(2,6-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N4-[1-(2,6-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and pyrazole rings allow it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide: Shares a similar triazole structure but differs in the substituents on the benzyl group.
1,3,4-thiadiazole derivatives: These compounds also contain heterocyclic rings and exhibit similar biological activities.
Uniqueness
N~4~-[1-(2,6-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of triazole and pyrazole rings, along with the presence of multiple halogen substituents. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities .
Properties
Molecular Formula |
C15H14Cl2F2N6O2S |
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Molecular Weight |
451.3 g/mol |
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H14Cl2F2N6O2S/c1-8-13(9(2)25(21-8)14(18)19)28(26,27)23-15-20-7-24(22-15)6-10-11(16)4-3-5-12(10)17/h3-5,7,14H,6H2,1-2H3,(H,22,23) |
InChI Key |
OYKWVWQQSXWXHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NC2=NN(C=N2)CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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